Talc

Descripción general

Descripción

Talc, a hydrous magnesium silicate with the chemical formula Mg₃Si₄O₁₀(OH)₂, is a naturally occurring mineral characterized by its layered structure, softness, and chemical inertness . Key properties include high thermal conductivity, low electrical conductivity, excellent lubricity, and adsorption capacity for oils and greases. These attributes make this compound indispensable in industries such as ceramics, plastics, paints, and cosmetics . Its lamellar morphology enhances mechanical reinforcement in polymer composites, while its thermal stability supports applications in high-temperature environments .

Métodos De Preparación

Natural Formation and Geological Extraction of Talc

This compound originates through the metamorphism of magnesium-rich minerals such as serpentine, pyroxene, and olivine in the presence of water and carbon dioxide. This process, termed steatization or This compound carbonation, occurs over geological timescales under specific temperature and pressure conditions . The chemical reaction governing this transformation is:

3\text{Si}2\text{O}5(\text{OH})4 + 3\ \text{CO}2 \rightarrow \text{Mg}3\text{Si}4\text{O}{10}(\text{OH})2 + 3\ \text{MgCO}3 + \text{H}_2\text{O}

Mining and Beneficiation

Commercial this compound deposits are mined via open-pit or underground methods. Post-extraction, the ore undergoes beneficiation to remove impurities like carbonates, quartz, and tremolite. Froth flotation, a common technique, separates this compound from gangue minerals by exploiting differences in surface hydrophobicity . For example, tremolite removal involves grinding the ore to ≤200 mesh, followed by acid leaching under pressurized conditions (1.5–40 kg/cm²) using hydrochloric or nitric acid at 110–250°C for 1–120 hours .

Synthetic Synthesis of this compound

Hydrothermal Synthesis

Hydrothermal methods replicate natural steatization by reacting magnesium oxide () with silica () in aqueous solutions at elevated temperatures (300–400°C) and pressures (100–200 MPa). This process yields high-purity this compound with controlled particle sizes, suitable for pharmaceutical applications .

Sol-Gel Techniques

Sol-gel synthesis involves hydrolyzing magnesium alkoxides and tetraethyl orthosilicate (TEOS) in acidic or basic media. The gel is dried and calcined at 600–800°C to form crystalline this compound. This method allows precise tuning of surface area and porosity, making it ideal for catalytic applications .

Purification and Refinement Processes

Acid Leaching

To eliminate trace asbestos or tremolite, this compound is treated with strong acids (HCl, ) under pressure. A patented process demonstrates that leaching at 150°C for 24 hours reduces tremolite content from 5% to <1% .

Particle Size Reduction

Jet milling or ball milling reduces this compound to a fine powder (D50 = 5–20 µm). Smaller particles enhance absorbency and smoothness but require stringent dust control measures to prevent occupational hazards .

Industrial Production of Talcum Powder

Industrial formulations blend purified this compound (85–90%) with additives like cornstarch (5–10%), fragrances (1–3%), and antimicrobial agents (<1%) . The production workflow includes:

-

Purification : Removal of asbestos and heavy metals via froth flotation and acid leaching .

-

Mixing : Homogenization of this compound with starch and fragrances in ribbon blenders.

-

Quality Control : Testing for particle size distribution, microbial contamination, and flow properties .

Table 1: Typical Composition of Cosmetic-Grade Talcum Powder

| Component | Percentage | Function |

|---|---|---|

| This compound | 85–90% | Base material, moisture absorption |

| Cornstarch | 5–10% | Anti-caking agent |

| Fragrance Oils | 1–3% | Odor enhancement |

| Zinc Ricinoleate | <1% | Antimicrobial protection |

Advanced Preparation Techniques

Magnetic Nanocomposites

This compound/ nanocomposites are synthesized via chemical co-precipitation. Ferrous () and ferric () ions are adsorbed onto this compound layers and reduced with NaOH under nitrogen. The resulting nanoparticles (1.95–2.59 nm) exhibit superparamagnetism, enabling applications in targeted drug delivery .

Table 2: Parameters for this compound/ Synthesis

| Parameter | Value |

|---|---|

| This compound concentration | 2.0 g/70 mL |

| ratio | 2:1 |

| NaOH concentration | 2.0 M |

| Reaction temperature | 25°C (ambient) |

Surface Modification

Silane coupling agents (e.g., aminopropyltriethoxysilane) graft functional groups onto this compound surfaces, improving compatibility with polymer matrices. Modified this compound enhances mechanical properties in polypropylene composites by 20–30% .

| Process | PM Emission Factor (kg/t) |

|---|---|

| Crushing | 0.03–0.05 |

| Grinding | 0.15–0.30 |

| Drying | 0.10–0.20 |

Análisis De Reacciones Químicas

Tipos de Reacciones

El talco experimenta varias reacciones químicas, incluyendo:

Hidratación y Carbonatación: El talco puede formarse a través de la hidratación y carbonatación de minerales de magnesio como la serpentina, el piroxeno, el anfíbol y la olivina.

Descomposición Térmica: Cuando se calienta, el talco se descompone en enstatita (MgSiO₃) y sílice (SiO₂).

Reactivos y Condiciones Comunes

Hidratación y Carbonatación: Requiere la presencia de dióxido de carbono y agua.

Descomposición Térmica: Ocurre a altas temperaturas, típicamente por encima de los 900 °C.

Principales Productos Formados

Hidratación y Carbonatación: Produce talco, magnesita (MgCO₃) y agua.

Descomposición Térmica: Produce enstatita y sílice.

Aplicaciones Científicas De Investigación

Talc in Cosmetics

This compound is widely used in cosmetic products due to its ability to absorb moisture and provide a smooth texture. It is commonly found in products such as:

- Face powders

- Body powders

- Eye shadows

- Foundations

Safety and Regulatory Aspects

The safety of this compound in cosmetics has been a subject of extensive research. A scientific literature review indicated that while this compound is generally recognized as safe when used appropriately, concerns have been raised regarding its potential contamination with asbestos, which is known to pose serious health risks. Studies have shown mixed results regarding the carcinogenicity of this compound when used in personal care products. The International Agency for Research on Cancer (IARC) classified this compound as possibly carcinogenic when contaminated with asbestos .

This compound in Pharmaceuticals

In the pharmaceutical industry, this compound serves several purposes:

- Excipients : this compound is used as an excipient in tablets and capsules to improve flow properties and prevent clumping.

- Anticaking agent : It helps maintain the flowability of powdered drugs.

- Lubricant : this compound is employed as a lubricant during tablet manufacturing.

Case Study: this compound in Drug Formulations

A study highlighted the use of this compound in the formulation of neuraminidase inhibitors for influenza treatment. This compound was utilized as a filler and stabilizer in these formulations, demonstrating its versatility in pharmaceutical applications .

This compound in Food Processing

This compound is also utilized in the food industry primarily as an anti-caking agent and processing aid. It helps prevent clumping in powdered foods such as:

- Spices

- Baking powders

- Dairy products

Regulatory Compliance

This compound used in food processing must comply with regulations set by food safety authorities. The FDA recognizes this compound as safe for use in food products when it meets specified purity criteria .

Industrial Applications

In industrial settings, this compound is valued for its physical properties:

- Plastics : this compound is used as a filler to enhance the mechanical properties of plastic products.

- Paper : It improves the opacity and brightness of paper.

- Paints and Coatings : this compound provides a smooth finish and improves durability.

Environmental Considerations

The extraction and use of this compound raise environmental concerns related to mining practices. Sustainable mining practices are essential to minimize ecological impact while meeting industry demand .

Health Concerns and Research Directions

Research continues into the health implications of this compound exposure, particularly concerning its potential link to ovarian cancer through perineal use. While some studies suggest an association between talcum powder use and ovarian cancer risk, others have found no conclusive evidence . Ongoing investigations aim to clarify these risks and explore alternative materials that may serve similar functions without health concerns.

Mecanismo De Acción

El talco ejerce sus efectos principalmente a través de sus propiedades físicas:

Comparación Con Compuestos Similares

Talc vs. Pyrophyllite

Pyrophyllite (Al₂Si₄O₁₀(OH)₂ ) shares a layered structure similar to this compound but replaces magnesium with aluminum. Both minerals exhibit chemical inertness and high dielectric strength, but pyrophyllite has a higher melting point (~1,600°C vs. This compound’s ~1,300°C), making it preferable for refractory applications . This compound’s superior oil adsorption and whiteness make it dominant in cosmetics and polymers, whereas pyrophyllite is favored in ceramics requiring extreme heat resistance.

Table 1: this compound vs. Pyrophyllite

| Property | This compound | Pyrophyllite |

|---|---|---|

| Chemical Formula | Mg₃Si₄O₁₀(OH)₂ | Al₂Si₄O₁₀(OH)₂ |

| Melting Point | ~1,300°C | ~1,600°C |

| Key Applications | Plastics, cosmetics, paints | Refractories, ceramics |

| Thermal Conductivity | High | Moderate |

| Electrical Conductivity | Low | Low |

This compound vs. Kaolin

Kaolin (Al₂Si₂O₅(OH)₄ ) is an aluminum silicate with a plate-like structure. Unlike this compound, kaolin has lower thermal stability and weaker reinforcement in polymers. For example, in polyamide 6/carbon fiber (PA6/CF) composites, 2% this compound increased impact strength by 44.5% , outperforming kaolin and potassium titanate whiskers (PTW) . Kaolin’s primary use is in paper coatings and ceramics, while this compound dominates in high-strength polymer composites.

This compound vs. Diatomite

Diatomite, a silica-based fossilized algae, lacks this compound’s lamellar structure. In polypropylene (PP) composites, this compound (15 wt.%) improved impact strength by 71% and heat deflection temperature by 28.8°C , whereas diatomite only marginally enhanced thermal stability . This compound’s superior nucleation efficiency also accelerates polymer crystallization, increasing crystallinity by 6.8% vs. diatomite’s 4.2% .

This compound vs. Other Fillers (Calcium Carbonate, Glass Fibers)

This compound synergizes with calcium carbonate (CaCO₃) and glass fibers (GF) in polymer composites. In nylon 66 (PA66), 5 wt.% this compound + 25 wt.% GF increased tensile strength by 15% and impact strength by 35%, outperforming individual fillers . This compound’s lamellar structure enhances stress distribution, while GF provides directional strength.

Table 3: Synergistic Effects in PA66 Composites

| Filler System | Tensile Strength Increase | Impact Strength Increase |

|---|---|---|

| 30 wt.% this compound | 3% | 21% |

| 5 wt.% this compound + 25 wt.% GF | 15% | 35% |

Key Research Findings

Morphology Matters: Macrocrystalline this compound improves polypropylene (PP) nanocomposite performance by forming thicker crystal layers, enhancing stress support vs. microcrystalline this compound .

Thermal Enhancement : this compound increases the thermal stability of cycloaliphatic epoxy composites, improving tensile modulus without compromising electrical resistivity .

Optimal Loading : In polystyrene (PS)/talc composites, 6 wt.% this compound maximizes tensile and impact strength, while 8 wt.% optimizes foam density and cell structure .

Tribological Benefits: this compound + multiwalled carbon nanotubes (MWCNTs) in grease reduce wear rate by 81% and coefficient of friction by 64% .

Q & A

Q. Basic: What standardized methods are recommended for characterizing talc composition in geological samples?

To ensure reproducibility, employ a multi-technique approach:

- X-ray diffraction (XRD) for identifying crystalline phases like this compound, chlorite, or carbonate .

- X-ray fluorescence (XRF) for bulk elemental composition, critical for distinguishing this compound deposits .

- Wavelength dispersive spectroscopy (WDS) via electron microprobe for precise mineral grain composition .

- Document protocols rigorously, including calibration standards and replication steps, following guidelines for experimental reproducibility .

Q. Advanced: How can researchers resolve contradictions in this compound-associated health risk studies, such as conflicting carcinogenicity data?

Address discrepancies through:

- Meta-analysis stratification : Separate studies by this compound type (e.g., fibrous vs. non-fibrous), exposure pathways (inhalation vs. dermal), and confounding factors (e.g., silica co-exposure in mining cohorts) .

- Methodological audit : Re-examine cohort design limitations, such as incomplete exposure histories or small sample sizes, as seen in pottery worker studies with inflated SMRs .

- Mechanistic studies : Use in vitro models to isolate this compound’s biological effects, controlling for mineral impurities (e.g., asbestos-like fibers) .

Q. Basic: What experimental design principles apply to studying this compound’s role in composite materials (e.g., polymers)?

Adopt a mixture design framework to analyze dependent variables:

- Define factors (e.g., this compound concentration, particle size) and responses (e.g., flexural strength, water absorption) .

- Use response surface methodology (RSM) to optimize this compound-plastic interactions while minimizing trial numbers .

- Validate findings with ANOVA to assess statistical significance of this compound’s additive effects .

Q. Advanced: How can ultrasound-assisted extraction (UAE) parameters be optimized for isolating alkaloids from this compound-containing plant matrices?

Follow a factorial experimental design :

- Critical parameters : Extraction time (5–10 min), sonication amplitude (70–100%), and pulse-cycle duration (0.4–1.0 s) .

- Response variables : Measure total alkaloid content (this compound) via spectrophotometry or HPLC, noting matrix-specific variability (e.g., higher this compound in peel vs. pulp) .

- Statistical validation : Use multivariate analysis (e.g., PCA) to identify parameter interactions and confirm robustness via replication .

Q. Basic: What ethical and reporting standards are essential for this compound-related environmental impact studies?

- Data transparency : Publish full emission datasets (e.g., particle size distributions, metal contaminants) to enable cross-study comparisons .

- Ethical compliance : Disclose sampling protocols (e.g., worker consent in occupational studies) and conflicts of interest .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods, including equipment specifications and raw data archiving .

Q. Advanced: How can isotopic or morphological analysis clarify this compound’s formation mechanisms in geological deposits?

- Isotopic tracing : Use δ<sup>18</sup>O and δD ratios in this compound and associated minerals (e.g., amphiboles) to reconstruct hydrothermal fluid origins .

- Morphometric analysis : Quantify grain aspect ratios and surface textures via SEM to differentiate metamorphic vs. hydrothermal this compound .

- Data integration : Combine XRD, WDS, and geochemical modeling to test hypotheses about reaction pathways (e.g., serpentinization vs. carbonation) .

Q. Basic: What statistical approaches are suitable for analyzing this compound’s effects in multifactorial experiments?

- Multivariate regression : Model interactions between this compound and covariates (e.g., temperature, pH) .

- Non-parametric tests : Apply Wilcoxon rank-sum or Kruskal-Wallis for non-normal distributions (common in small-sample geochemical studies) .

- Error reporting : Include confidence intervals and effect sizes to contextualize practical significance .

Q. Advanced: How can researchers address gaps in this compound’s lifecycle assessment (LCA) for sustainability studies?

- System boundary expansion : Incorporate understudied phases (e.g., mining waste leaching, end-of-life recycling) using ISO 14040/44 standards .

- Inventory refinement : Use primary data from processing facilities (e.g., energy consumption per ton of milled this compound) rather than generic databases .

- Sensitivity analysis : Rank parameters (e.g., transport distance, beneficiation efficiency) by influence on LCA outcomes .

Propiedades

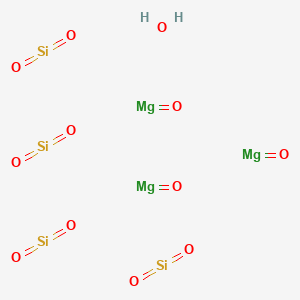

IUPAC Name |

trimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXVOGGZOFOROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O12Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white-gray powder; [NIOSH] | |

| Record name | Soapstone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14807-96-6 | |

| Record name | Talc [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014807966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.